molecular formula C17H15F3N4S B10915445 4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-ethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10915445
M. Wt: 364.4 g/mol
InChI Key: WWPDJOOGJWHDBD-UHFFFAOYSA-N
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Description

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE is a complex organic compound that features a pyrimidine ring substituted with ethylphenyl and trifluoromethyl groups, and a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids . In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15F3N4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15F3N4S/c1-3-11-4-6-12(7-5-11)13-8-14(17(18,19)20)23-15(22-13)24-16-21-9-10(2)25-16/h4-9H,3H2,1-2H3,(H,21,22,23,24)

InChI Key

WWPDJOOGJWHDBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC=C(S3)C)C(F)(F)F

Origin of Product

United States

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